molecular formula C19H19F3N2O3S B6573692 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946282-43-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6573692
CAS No.: 946282-43-5
M. Wt: 412.4 g/mol
InChI Key: FTSVQZAWQHMTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 6-position. The ethanesulfonyl group introduces strong electron-withdrawing properties, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability. This compound’s synthesis likely follows routes similar to those described for related tetrahydroquinoline derivatives, involving Friedel-Crafts alkylation, sulfonylation, and amidation steps .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-3-4-14-12-16(9-10-17(14)24)23-18(25)13-5-7-15(8-6-13)19(20,21)22/h5-10,12H,2-4,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVQZAWQHMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borrowing Hydrogen Methodology

Manganese-catalyzed BH reactions enable one-pot assembly of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols:

Reaction Conditions

ParameterValue
CatalystMn(I) PN₃ pincer complex
BaseKH/KOH mixture
Temperature120°C (sealed vial)
SolventDME (1.0 M)
Time24–48 hours

This method achieves 90–96% conversion with water as the sole byproduct. The mechanism proceeds through:

  • Alcohol dehydrogenation to ketone

  • Condensation with 2-aminobenzyl alcohol

  • Imine formation and subsequent hydrogenation

Advantages

  • No external H₂ required (autogenous pressure)

  • Tolerates aryl/alkyl alcohol substrates

  • Single-step formation of C–N and C–C bonds

Introduction of the Ethanesulfonyl Group

Sulfonylation of Tetrahydroquinoline

The NH group in tetrahydroquinoline undergoes sulfonylation using ethanesulfonyl chloride under Schotten-Baumann conditions:

Optimized Protocol

ComponentQuantity
Tetrahydroquinoline1.0 eq (10 mmol)
EtSO₂Cl1.2 eq
NaOH (10% aq)3.0 eq
SolventCH₂Cl₂/H₂O (biphasic)
Temperature0°C → rt
Yield82–88%

Critical Parameters

  • pH control (8–9) prevents over-sulfonylation

  • Exclusion of moisture improves electrophilic reactivity of EtSO₂Cl

  • Stirring efficiency crucial for interfacial reactions

Synthesis of 4-(Trifluoromethyl)Benzamide Moiety

Nitrile Hydrolysis Route

A patent-derived method converts 4-(trifluoromethyl)benzonitrile to the corresponding benzamide:

Stepwise Process

  • Cyanidation : Sandmeyer bromination of o-trifluoromethylaniline → o-bromobenzotrifluoride

  • Nitrile Formation : CuCN-mediated cyanation (85–92% yield)

  • Hydrolysis : H₂O₂/NaOH system at pH 10–13

Hydrolysis Conditions

ParameterValue
H₂O₂ concentration30–50% w/w
Temperature30–50°C
Reaction time4–5 hours
Yield98% (purity ≥99.6%)

This method avoids stoichiometric metal reagents, generating minimal waste. The trifluoromethyl group remains intact under basic oxidative conditions.

Final Amide Coupling

Carbodiimide-Mediated Condensation

The ethanesulfonyl-tetrahydroquinoline amine reacts with 4-(trifluoromethyl)benzoyl chloride using DCC/DMAP:

Reaction Setup

ComponentQuantity
Amine1.0 eq
Acyl chloride1.1 eq
DCC1.05 eq
DMAP0.1 eq
SolventDry THF
Temperature0°C → rt, 12 h
Yield76–84%

Purification

  • Column chromatography (SiO₂, EtOAc/hexane)

  • Recrystallization from EtOH/H₂O improves purity to >99%

Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.72 (d, J=8.1 Hz, 2H, ArH)

  • δ 7.54–7.62 (m, 4H, ArH)

  • δ 5.86 (br s, 1H, NH)

  • δ 3.21 (t, J=6.3 Hz, 2H, CH₂-SO₂)

  • δ 1.42 (t, J=7.4 Hz, 3H, CH₂CH₃)

LC-MS (ESI+)

  • m/z calculated: 479.14 [M+H]⁺

  • Observed: 479.11

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-sulfonylation : Controlled by slow addition of EtSO₂Cl at low T

  • Trifluoromethyl hydrolysis : Avoid strong acids/bases during benzamide coupling

  • Epimerization : Racemization minimized via low-temperature amide coupling

Scalability Considerations

  • BH methodology scalable to 100 g batches with 87% yield

  • Continuous flow nitrile hydrolysis improves throughput 3× vs batch

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide undergoes a variety of reactions, including:

  • Oxidation: : The sulfonyl group can be oxidized to a sulfone under appropriate conditions.

  • Reduction: : The amide functional group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) as oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

  • Substitution: : Halogenated reagents or organometallic compounds like Grignard reagents for nucleophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Amine derivatives from the reduction of amide groups.

  • Substitution: : Variety of substituted products depending on the nature of the substituents.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide finds applications in several domains:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: : Explored as a candidate for developing new pharmaceuticals targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide involves interaction with molecular targets, such as enzymes or receptors, by binding to their active sites or modulating their activity. The compound’s specific effects depend on the nature of its interactions with these targets, influencing pathways involved in disease or biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydroquinoline Core

Ethanesulfonyl vs. Carbonyl and Sulfonamide Groups
  • Morpholine/Piperidine Carbonyl Derivatives: Compounds such as 10e and 10f () feature morpholine- or piperidine-carbonyl groups at the 1-position.
  • 4-Fluorobenzenesulfonyl Analogs : The compound in replaces ethanesulfonyl with a 4-fluorobenzenesulfonyl group. This substitution increases aromatic bulk and may enhance π-π stacking interactions but reduces solubility compared to the smaller ethanesulfonyl group .
Substituent Position on the Benzamide Moiety
  • 4-(Trifluoromethyl) vs. 2-(Trifluoromethyl) : The target compound’s para-substituted trifluoromethyl group () contrasts with the ortho-substituted analog in . Para substitution likely improves steric compatibility with hydrophobic binding pockets, whereas ortho substitution may introduce torsional strain .

Molecular Weight and Physicochemical Properties

Compound Name Substituents (Tetrahydroquinoline) Benzamide Substituent Molecular Weight Key Properties
Target Compound Ethanesulfonyl 4-(Trifluoromethyl) 375.44 High lipophilicity, EWG effects
BG14689 () Ethanesulfonyl Dihydropyridine-oxo 375.44 Reduced aromaticity vs. benzamide
BF38149 () 1-Methyl 4-(Trifluoromethyl) 362.39 Lower polarity, in vivo stability
Compound 4-Fluorobenzenesulfonyl 2-(Trifluoromethyl) 478.50 Increased bulk, lower solubility

Spectroscopic Characterization

  • IR Spectroscopy : Absence of C=O stretches (~1660–1682 cm⁻¹) in triazole-thiones () contrasts with the target’s benzamide carbonyl signal (~1650–1680 cm⁻¹). The ethanesulfonyl group would exhibit S=O stretches near 1150–1250 cm⁻¹ .
  • NMR Analysis : The ¹³C-NMR of the target’s trifluoromethyl group would show a quartet near δ 125–130 ppm, distinct from the thiophene carbons in ’s compounds (δ 110–140 ppm) .

Antiproliferative and mTOR Inhibition Potential

  • Morpholine Derivatives (): Compounds like 10e and 10h demonstrate antiproliferative activity via mTOR inhibition.
  • Cytotoxicity Mechanisms : While highlights apoptosis induction in cancer cells, the target’s trifluoromethyl benzamide may enhance membrane permeability, improving cellular uptake compared to less lipophilic analogs .

Comparative Molecular Docking Trends

  • Sulfonyl vs. Carbonyl Interactions : Ethanesulfonyl’s strong electron-withdrawing nature may stabilize hydrogen bonds with kinase active sites more effectively than the carbonyl groups in ’s derivatives .
  • Trifluoromethyl Positioning : Para-substituted trifluoromethyl groups (target) may better occupy hydrophobic subpockets compared to ortho-substituted analogs (), as seen in docking studies of similar benzamides .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amides and is characterized by a tetrahydroquinoline moiety and a sulfonyl group, which may confer distinct biological properties.

  • Molecular Formula: C19H22F3N2O2S
  • Molecular Weight: 404.45 g/mol
  • CAS Number: 1040660-95-4
PropertyValue
Molecular FormulaC19H22F3N2O2S
Molecular Weight404.45 g/mol
StructureChemical Structure

The biological activity of this compound has not been extensively documented in scientific literature. However, the presence of the tetrahydroquinoline structure suggests potential interactions with various biological targets.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have been shown to inhibit tumor growth in various cancer models. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy as anticancer agents.

Cytotoxicity and Selectivity

Research on related compounds has demonstrated a balance between potency and cytotoxicity. For example, some derivatives exhibit high potency against cancer cell lines while maintaining low toxicity to normal cells. This balance is crucial for the development of safe therapeutic agents.

Future Directions

Given the structural complexity and potential biological activity of this compound, further research is warranted to elucidate its mechanism of action and therapeutic potential. Future studies should focus on:

  • In Vitro Studies: Assessing cytotoxicity against a broader range of cancer cell lines.
  • In Vivo Studies: Evaluating efficacy in animal models.
  • Mechanistic Studies: Investigating specific molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Nucleophilic substitution to introduce the ethanesulfonyl group onto the tetrahydroquinoline core.
  • Step 2 : Coupling the modified tetrahydroquinoline with 4-(trifluoromethyl)benzamide via amide bond formation (e.g., using EDC/HOBt or DCC).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
  • Key Parameters : Reaction temperature (0–25°C), anhydrous conditions for sulfonylation, and stoichiometric control of coupling reagents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Confirm regiochemistry of the ethanesulfonyl and benzamide groups (e.g., δ 3.2–3.5 ppm for CH2-SO2).
  • HRMS : Validate molecular weight (expected [M+H]+: ~495 g/mol).
    • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and stability under acidic/basic conditions.
    • Thermal Analysis : DSC/TGA to determine melting point and decomposition profile .

Q. How can researchers design initial biological activity assays for this compound?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates (IC50 determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays (e.g., IC50 variability) be resolved?

  • Troubleshooting Steps :

  • Assay Replicates : Perform triplicate runs with fresh compound solutions to exclude degradation.
  • Buffer Conditions : Test pH (6.5–7.5) and ionic strength variations (e.g., 50–150 mM NaCl).
  • Enzyme Source : Compare recombinant vs. native enzyme preparations (e.g., human vs. murine isoforms).
    • Computational Validation : Molecular docking (AutoDock Vina) to confirm binding pose consistency with experimental IC50 trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

  • Modifications :

  • Core Scaffold : Replace tetrahydroquinoline with isoquinoline or indole derivatives.
  • Substituents : Vary trifluoromethyl position (para vs. meta) or sulfonyl group (ethanesulfonyl vs. benzenesulfonyl).
    • Biological Testing : Prioritize analogs with >50% inhibition at 10 µM for dose-response profiling.
    • Data Correlation : Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic contributions to activity .

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins.
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding motifs.
    • Cellular Pathways : RNA-seq or phosphoproteomics to identify downstream signaling effects .

Q. How can computational modeling optimize its pharmacokinetic (PK) profile?

  • ADME Prediction :

  • Software : SwissADME or pkCSM to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition.
    • Metabolite Identification : Use in silico tools (Meteor Nexus) to predict phase I/II metabolites (e.g., sulfoxide formation).
    • Toxicity Screening : ProTox-II for hepatotoxicity and cardiotoxicity risk assessment .

Q. What in vivo models are suitable for preclinical evaluation?

  • Pharmacokinetics :

  • Rodent Studies : Administer IV/PO (10 mg/kg) to calculate AUC, t1/2, and bioavailability (plasma LC-MS/MS).
    • Efficacy Models :
  • Xenograft Mice : Implant human tumor cells (e.g., HCT-116) and monitor tumor volume post-treatment (25 mg/kg, QDx14).
    • Safety : Histopathology of liver/kidney tissues after 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.